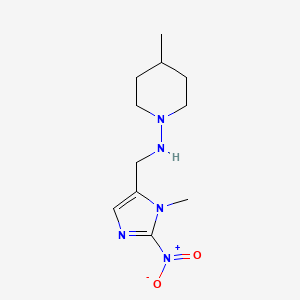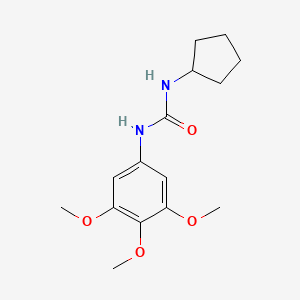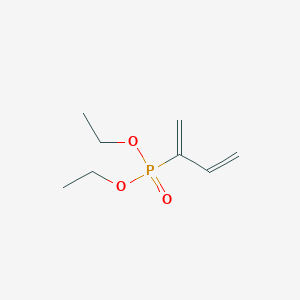
Diethyl buta-1,3-dien-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl buta-1,3-dien-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl buta-1,3-dien-2-ylphosphonate typically involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde. For instance, the reaction of a phosphonium salt with paraformaldehyde can yield buta-1,3-dien-2-ylphosphonate . Another method involves the Michaelis–Arbuzov reaction, where a phosphonate reacts with an alkyl halide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Michaelis–Arbuzov reactions, optimized for yield and purity. These processes typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl buta-1,3-dien-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Diethyl buta-1,3-dien-2-ylphosphonate has a wide range of applications in scientific research:
Biology: The compound’s derivatives have potential biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which diethyl buta-1,3-dien-2-ylphosphonate exerts its effects involves its reactivity with various molecular targets. The phosphonate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates, such as dimethyl 3-chloroprop-1-en-2-ylphosphonate and diethyl cyanophosphonate . These compounds share the phosphonate functional group but differ in their specific structures and reactivity.
Uniqueness
Diethyl buta-1,3-dien-2-ylphosphonate is unique due to its butadiene moiety, which imparts distinct reactivity and potential applications. Its ability to participate in both Wittig and Michaelis–Arbuzov reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
67221-13-0 |
|---|---|
Formule moléculaire |
C8H15O3P |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
2-diethoxyphosphorylbuta-1,3-diene |
InChI |
InChI=1S/C8H15O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |
Clé InChI |
WRSNWFDAHAPVBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)C=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


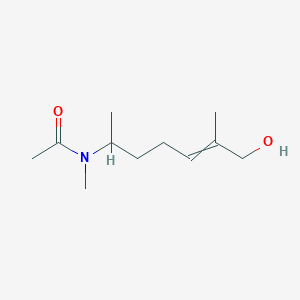
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
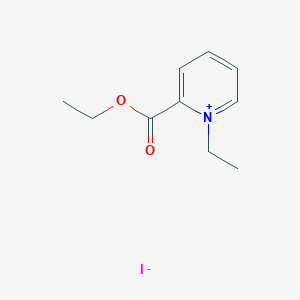
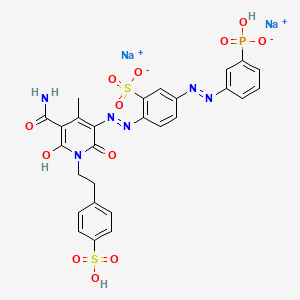
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
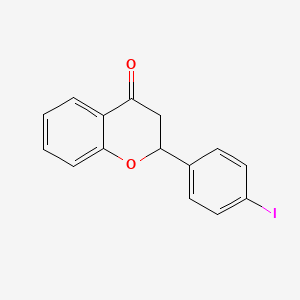

![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
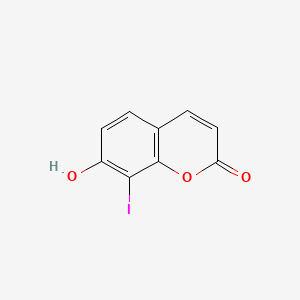
![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

